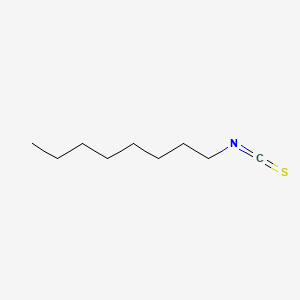

![molecular formula C14H18N2O2 B1266314 8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one CAS No. 5053-14-5](/img/structure/B1266314.png)

8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of "8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one" and similar compounds typically involves several key steps, including the formation of the spirocyclic framework through intramolecular cyclization reactions. Efficient synthetic routes often utilize diazo compounds for the introduction of nitrogen atoms and employ strategies for installing the oxa (oxygen-containing) ring. Catalysis plays a crucial role in these processes, with transition metal catalysts commonly facilitating the formation of the spirocyclic structure in high yields under mild conditions (Candeias, Paterna, & Gois, 2016).

Applications De Recherche Scientifique

Summary of the Application

“8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one” has been used in the development of potent RIPK1 kinase inhibitors . RIPK1 (Receptor Interacting Protein Kinase 1) is a key player in necroptosis, a form of programmed lytic cell death. Inhibiting the kinase activity of RIPK1, which blocks the activation of the necroptosis pathway, has shown therapeutic potential in many human diseases .

Methods of Application or Experimental Procedures

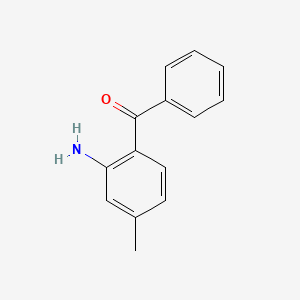

A virtual screening workflow was performed to find new chemotypes of RIPK1 inhibitors, leading to the discovery of “8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione” as a hit compound . Further structural optimization identified a series of 2,8-diazaspiro[4.5]decan-1-one derivatives, including “8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one”, as potent RIPK1 inhibitors .

Results or Outcomes Obtained

Among the series of 2,8-diazaspiro[4.5]decan-1-one derivatives, compound 41 exhibited prominent inhibitory activity against RIPK1 with an IC50 value of 92 nM . Compound 41 also showed a significant anti-necroptotic effect in a necroptosis model in U937 cells . Therefore, compound 41 could be employed as a lead compound of RIPK1 inhibitors for further structural optimization .

Application in Antihypertensive Agents

Summary of the Application

“8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one” has been used in the development of antihypertensive agents . Antihypertensive agents are medications that help lower blood pressure.

Methods of Application or Experimental Procedures

A series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones were prepared for screening as antihypertensive agents . The compounds were tested in spontaneous hypertensive rats .

Potential Application in Cancer Treatment

Summary of the Application

“8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one” might have potential applications in the treatment of estrogen-dependent cancers .

Methods of Application or Experimental Procedures

The compound could potentially be used to block the local production of estrogenic steroids .

Results or Outcomes Obtained

While the specific results were not provided in the source, the potential application of “8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one” in cancer treatment is an exciting prospect .

Potential Application in Anti-Ulcer Activity

Summary of the Application

“8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one” might have potential applications in the treatment of ulcers .

Results or Outcomes Obtained

While the specific results were not provided in the source, the potential application of “8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one” in ulcer treatment is an exciting prospect .

Potential Application in Chemical Synthesis

Summary of the Application

“8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one” might have potential applications in chemical synthesis .

Results or Outcomes Obtained

While the specific results were not provided in the source, the potential application of “8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one” in chemical synthesis is an exciting prospect .

Safety And Hazards

Propriétés

IUPAC Name |

8-benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c17-13-15-11-14(18-13)6-8-16(9-7-14)10-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUIWIPRVGAAEOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12CNC(=O)O2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20198539 | |

| Record name | 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-benzyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20198539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |

CAS RN |

5053-14-5 | |

| Record name | 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-benzyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005053145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-benzyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20198539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

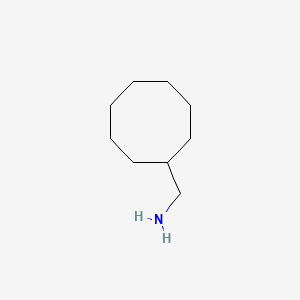

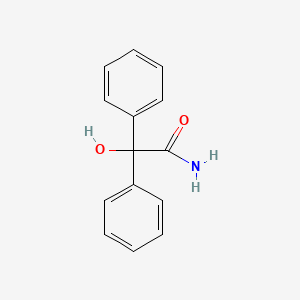

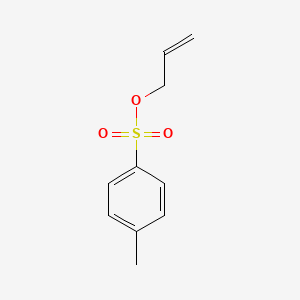

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[amino(imino)methyl]benzenesulfonamide](/img/structure/B1266234.png)